molecular formula C7H7BO3 B1427082 1,3-dihydro-2,1-benzoxaborole-1,5-diol CAS No. 1187190-70-0

1,3-dihydro-2,1-benzoxaborole-1,5-diol

Cat. No.: B1427082
CAS No.: 1187190-70-0
M. Wt: 149.94 g/mol
InChI Key: GEQGETTVGJBBOI-UHFFFAOYSA-N
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Description

1,3-dihydro-2,1-benzoxaborole-1,5-diol is a boron-containing heterocyclic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and stability. The presence of boron in the structure is particularly noteworthy, as it introduces unique electronic and steric effects that can be exploited in various chemical and biological contexts.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-2,1-benzoxaborole-1,5-diol typically involves the formation of the oxaborole ring system followed by functionalization to introduce the desired substituents. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ortho-aminophenol with boronic acids or boronates can lead to the formation of the oxaborole ring through a condensation reaction . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-2,1-benzoxaborole-1,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the oxaborole ring to other boron-containing structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under conditions such as reflux or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Comparison with Similar Compounds

1,3-dihydro-2,1-benzoxaborole-1,5-diol can be compared with other boron-containing heterocycles such as:

Conclusion

This compound is a compound of great interest due to its unique chemical properties and wide range of applications

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQGETTVGJBBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262259
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187190-70-0
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187190-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187190700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WQ62YML7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (5.5 g, 22 mmol, 1.0 equiv) in methanol (25 mL). This was followed by the addition of NaBH4 (1.24 g, 32.6 mmol, 1.5 equiv) in several batches at 0° C. The resulting solution was stirred for 10 min at 0° C., then it was concentrated under vacuum to get rid of half methanol at low temperature. To the residual solution was added water (6 mL) and HCl (6M, 14.5 mL) dropwise at 0° C. The resulting solution was stirred overnight at room temperature. Then it was concentrated under vacuum at low temperature to remove MeOH. The solid was collected by filtration. This resulted in 2.0 g of benzo[c][1,2]oxaborole-1,5(3H)-diol as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
14.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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